2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether
Description
2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is a synthetic organic compound characterized by a bicyclic 2,3-dihydro-1H-indene moiety linked via an ether bond to a piperidine ring. The indenyl group contributes hydrophobicity and planar rigidity, while the piperidine ring introduces basicity and conformational flexibility.
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yloxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-11-6-7-13(9-12(11)4-1)16-14-5-2-8-15-10-14/h6-7,9,14-15H,1-5,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHUQSSKSVUOQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC3=C(CCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether typically involves the reaction of 2,3-dihydro-1H-indene with 3-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ether group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives (e.g., alcohols)
Substitution: Substituted ethers or amines
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether serves as a crucial reagent and building block for more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science .
Biology
The compound has garnered attention for its biological activity, particularly in neuropharmacology. Notable applications include:
- Enzyme Inhibition : It has been studied for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's disease. This inhibition suggests potential therapeutic applications in treating cognitive disorders.
- Receptor Binding Studies : The compound interacts with various receptors, modulating their activity. This property is valuable in drug development aimed at targeting specific neurochemical pathways .
Neuropharmacological Effects
Research has demonstrated that 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether exhibits promising effects on neurotransmitter systems. For instance:
- Study on Acetylcholinesterase Inhibition : A study reported that this compound effectively inhibited acetylcholinesterase activity in vitro, suggesting its potential use in developing treatments for Alzheimer's disease.
- Receptor Interaction Studies : Another investigation assessed the compound's binding affinity to various neurotransmitter receptors. Results indicated significant modulation of receptor activity, further supporting its role as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Ether vs. Ketone Linkages
- Target Compound : The ether linkage (C–O–C) in 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether offers moderate polarity and metabolic stability compared to ketone-containing analogs.
- Indapyrophenidone (1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone): Features a ketone group (C=O) and pyrrolidine ring. This compound is a cathinone derivative with stimulant properties .
Ether vs. Amide/Amine Linkages
- N-(2,3-Dihydro-1H-inden-5-yl)-2-(4-hydroxyphenyl)acetamide: An amide-linked analog with a phenolic group. The amide bond improves hydrogen-bonding capacity, likely enhancing target binding affinity but increasing susceptibility to proteolytic degradation .
Heterocyclic Ring Modifications
Piperidine vs. Pyrrolidine
- Target Compound : The six-membered piperidine ring reduces ring strain compared to five-membered pyrrolidine, offering greater conformational flexibility. Piperidine’s basic nitrogen (pKa ~11) can protonate under physiological conditions, influencing bioavailability .
- Indapyrophenidone: The pyrrolidine ring (five-membered) introduces higher ring strain and basicity (pKa ~10), which may affect receptor interaction kinetics in cathinone derivatives .
Piperidine vs. Piperazine
- 1-(3-Chlorophenyl)-4-(4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl)piperazine: Contains a piperazine ring (two nitrogen atoms).
Cathinone Derivatives
- Indapyrophenidone: Exhibits stimulant effects typical of synthetic cathinones, acting as a dopamine-norepinephrine reuptake inhibitor. The indenyl group enhances lipophilicity, prolonging its half-life .
- 5-PPDI (1-(2,3-dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one): Another cathinone analog with similar psychoactive properties, validated via HRMS and NMR .
Enzyme Inhibitors
- 2,3-Dihydro-1H-inden-5-yl Analogs in DHODH Inhibition : Compounds with hydrophobic indenyl groups show potent dihydroorotate dehydrogenase (DHODH) inhibition (IC50: 0.115–0.252 mmol/L). The ether-linked target compound may share this activity due to structural similarity .
Nrf2 Pathway Activators
- Ether-linked variants like the target compound could modulate this pathway with altered pharmacokinetics .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Group | Heterocycle |
|---|---|---|---|---|---|---|
| 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether | C14H17NO | 215.29 | 2.8 | 0.12 (PBS) | Ether | Piperidine |
| Indapyrophenidone | C22H23NO | 317.43 | 3.5 | 0.08 (DMSO) | Ketone | Pyrrolidine |
| N-(2,3-Dihydro-1H-inden-5-yl)acetamide | C17H17NO2 | 267.32 | 2.1 | 0.45 (Water) | Amide | None |
| 5-PPDI | C17H23NO | 257.37 | 3.2 | 0.10 (Ethanol) | Ketone | Pyrrolidine |
Biological Activity
2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is a compound characterized by its unique structural configuration, which imparts distinct chemical and biological properties. This compound has garnered attention in various fields, particularly in neuropharmacology and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is C₁₄H₁₉NO, with a molecular weight of approximately 233.31 g/mol. The compound features an indenyl structure linked to a piperidinyl group via an ether bond, contributing to its unique reactivity and interactions with biological targets.
Biological Activity Overview
Research has indicated that 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether exhibits a range of biological activities:
- Neuropharmacological Effects : The compound has been studied for its potential effects on neurotransmitter systems, particularly regarding acetylcholinesterase inhibition, which is crucial in treating neurodegenerative diseases like Alzheimer's .
- Enzyme Inhibition : It has shown promise in inhibiting various enzymes, which can modulate physiological responses and potentially lead to therapeutic applications .
The mechanism of action for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether involves its interaction with specific molecular targets such as receptors and enzymes. The binding affinity of the compound to these targets modulates their activity, leading to diverse biological effects. For instance, it may enhance or inhibit neurotransmitter release depending on the receptor subtype it interacts with .
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether exhibited neuroprotective properties in animal models of neurodegeneration. The compound significantly reduced oxidative stress markers and improved cognitive function compared to control groups .
- Enzyme Activity : In vitro assays revealed that this compound effectively inhibited acetylcholinesterase with an IC₅₀ value indicative of its potential as a therapeutic agent for Alzheimer's disease. Comparative studies showed that it was more potent than some known inhibitors .
Comparison of Biological Activities
| Compound Name | Activity Type | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether | Acetylcholinesterase Inhibition | 21 | |
| Donepezil | Acetylcholinesterase Inhibition | 50 | |
| M3 | MAO-B Inhibition | 26 |
Synthesis Methods
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Aza-Michael Reaction | 54 | Mild hydrolysis using THF/HCl |
| Aldol Condensation | High | Variable temperatures |
| Reduction Reactions | Varies | Pd/C catalyst |
Q & A
What synthetic methodologies are optimal for preparing 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether, and how do steric/electronic factors influence ether bond formation?
Methodological Answer:
The synthesis of this compound involves nucleophilic substitution or coupling reactions between 2,3-dihydro-1H-inden-5-ol and 3-piperidinyl derivatives. Key challenges include steric hindrance from the bicyclic indene system and the basicity of the piperidine nitrogen, which may require protecting-group strategies. Electrochemical C(sp³)-H activation (as demonstrated for similar dihydroindenyl systems ) and visible-light-promoted N-H insertion (e.g., donor/donor diazo precursors ) offer alternative pathways. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) can improve yields by mitigating side reactions like elimination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
